(2-Pyridyldithio)-PEG6 acid

Catalog No.
S12384161
CAS No.
M.F
C20H33NO8S2
M. Wt
479.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Pyridyldithio)-PEG6 acid

Product Name

(2-Pyridyldithio)-PEG6 acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C20H33NO8S2

Molecular Weight

479.6 g/mol

InChI

InChI=1S/C20H33NO8S2/c22-20(23)4-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18-30-31-19-3-1-2-5-21-19/h1-3,5H,4,6-18H2,(H,22,23)

InChI Key

JTOIKSHNFJXKKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SSCCOCCOCCOCCOCCOCCOCCC(=O)O

(2-Pyridyldithio)-PEG6 acid is a specialized compound utilized primarily as a linker in the development of antibody-drug conjugates (ADCs). This compound features a polyethylene glycol (PEG) backbone with six ethylene glycol units, which enhances solubility and biocompatibility. The pyridyldithio moiety allows for selective conjugation to thiol-containing biomolecules, facilitating targeted delivery of therapeutic agents. The molecular formula for (2-Pyridyldithio)-PEG6 acid is C12H12N2O4S2, and it has a molecular weight of approximately 312.36 g/mol .

The reactivity of (2-Pyridyldithio)-PEG6 acid is characterized by its ability to undergo thiol-disulfide exchange reactions. In these reactions, the disulfide bond in the pyridyldithio group can be cleaved and replaced by a thiol group from another molecule, allowing for the formation of stable thioether bonds. This property is particularly useful in bioconjugation processes where the compound can link to proteins or peptides containing free thiol groups .

(2-Pyridyldithio)-PEG6 acid has shown significant potential in enhancing the efficacy of therapeutic agents through its application in ADCs. By linking cytotoxic drugs to antibodies via this compound, researchers can achieve targeted drug delivery, which minimizes off-target effects and increases the therapeutic index. The biological activity of ADCs utilizing (2-Pyridyldithio)-PEG6 acid is primarily focused on inducing apoptosis in cancer cells while sparing healthy tissues .

The synthesis of (2-Pyridyldithio)-PEG6 acid typically involves several steps:

  • Preparation of PEG Backbone: The initial step involves the synthesis of a polyethylene glycol polymer with six repeating units.
  • Functionalization: The PEG polymer is then functionalized with the pyridyldithio group. This can be achieved through coupling reactions involving thiol groups and activated esters or other electrophilic reagents.
  • Purification: The final product is purified using techniques such as dialysis or chromatography to remove unreacted starting materials and by-products .

(2-Pyridyldithio)-PEG6 acid is primarily used in:

  • Antibody-Drug Conjugates: It serves as a linker that connects cytotoxic drugs to antibodies, enabling targeted delivery systems for cancer therapy.
  • Bioconjugation: The compound facilitates the attachment of various biomolecules, including proteins and peptides, enhancing their stability and efficacy.
  • Research Tools: It is utilized in studies involving protein interactions and modifications due to its ability to form stable conjugates with thiol-containing molecules .

Studies on (2-Pyridyldithio)-PEG6 acid have focused on its interactions with various biomolecules. These investigations typically assess how effectively the compound can conjugate to target proteins and how these conjugates behave in biological systems. Research indicates that the incorporation of (2-Pyridyldithio)-PEG6 acid into ADCs significantly improves pharmacokinetics and reduces immunogenicity compared to non-pegylated counterparts .

Several compounds share structural similarities with (2-Pyridyldithio)-PEG6 acid, particularly those used in bioconjugation and drug delivery systems. Notable examples include:

Compound NameStructure TypeUnique Features
3-(2-Pyridyldithio)propionic acidHeterobifunctional crosslinkerContains a propionic acid moiety for additional reactivity
N-Succinimidyl 3-(2-pyridyldithio)propionateCrosslinkerUtilizes a succinimidyl ester for amine coupling
Maleimide-PEG conjugatesThiol-reactive linkerMaleimide groups react specifically with thiols

The uniqueness of (2-Pyridyldithio)-PEG6 acid lies in its balanced hydrophilicity from the PEG segment and its specific reactivity towards thiol groups via the pyridyldithio moiety, making it particularly effective for creating stable bioconjugates suitable for therapeutic applications .

XLogP3

0.3

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

479.16475936 g/mol

Monoisotopic Mass

479.16475936 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-09

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